molecular formula C22H19BrN2O5S B2452755 4-(4-bromobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-44-1

4-(4-bromobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2452755
CAS No.: 893789-44-1
M. Wt: 503.37
InChI Key: OVGXGDQQGWCODN-UHFFFAOYSA-N
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Description

4-(4-bromobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a bromobenzyl group and a dimethoxyphenyl group attached to a benzothiadiazinone core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzothiadiazinone structure. One common approach is to react a suitable precursor with a bromobenzyl group and a dimethoxyphenyl group under controlled conditions. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromobenzyl group can be oxidized to form a bromobenzyl alcohol or carboxylic acid derivative.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: : The dimethoxyphenyl group can undergo substitution reactions, where one of the methoxy groups is replaced by another functional group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

  • Substitution: : Nucleophiles like hydroxide ions (OH-) or halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromobenzyl alcohol or bromobenzyl carboxylic acid.

  • Reduction: : A compound with a reduced bromobenzyl group.

  • Substitution: : A compound with a modified dimethoxyphenyl group.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the bromobenzyl and dimethoxyphenyl groups Similar compounds might include other benzothiadiazinones or molecules with similar functional groups

List of Similar Compounds

  • Benzothiadiazinones: : Compounds with a similar core structure but different substituents.

  • Bromobenzyl derivatives: : Compounds containing a bromobenzyl group attached to various core structures.

  • Dimethoxyphenyl derivatives: : Compounds with a dimethoxyphenyl group in different chemical environments.

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O5S/c1-29-18-11-17(12-19(13-18)30-2)25-22(26)24(14-15-7-9-16(23)10-8-15)20-5-3-4-6-21(20)31(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGXGDQQGWCODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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